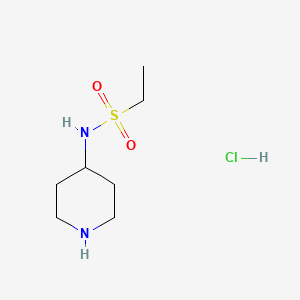

N-(Piperidin-4-yl)ethanesulfonamide hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-(4-piperidinyl)ethanesulfonamide hydrochloride, reflecting its structural composition and salt form. Alternative nomenclature includes N-(Piperidine-4-yl)ethanesulfonamide hydrochloride and Ethanesulfonamide, N-4-piperidinyl-, hydrochloride. The compound is registered under Chemical Abstracts Service number 68996-28-1, providing a unique identifier for scientific and commercial purposes.

The molecular formula presents some variation in literature depending on the representation of the hydrochloride salt. The free base form exhibits the molecular formula C₇H₁₆N₂O₂S, while the hydrochloride salt form is represented as C₇H₁₆N₂O₂S·HCl or C₇H₁₇ClN₂O₂S. The molecular weight is consistently reported as 228.74 grams per mole for the hydrochloride salt form, with slight variations in decimal places across different sources ranging from 228.735 to 228.74.

The compound's International Chemical Identifier string provides detailed structural information: InChI=1S/C7H16N2O2S.ClH/c1-2-12(10,11)9-7-3-5-8-6-4-7;/h7-9H,2-6H2,1H3;1H. The corresponding International Chemical Identifier Key is DEKJGUAIMAEZEX-UHFFFAOYSA-N, serving as a unique digital fingerprint for the compound. The Simplified Molecular Input Line Entry System representation CCS(=O)(=O)NC1CCNCC1 describes the connectivity pattern of the free base form.

Properties

IUPAC Name |

N-piperidin-4-ylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-2-12(10,11)9-7-3-5-8-6-4-7;/h7-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKJGUAIMAEZEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidin-4-yl Compounds

- Reaction : The key step involves the sulfonylation of a piperidin-4-yl amine or ether derivative with ethanesulfonyl chloride (EtSO2Cl) in the presence of a base such as pyridine.

- Conditions : Typically performed in an organic solvent like dichloromethane at room temperature for several hours.

- Outcome : This yields N-(piperidin-4-yl)ethanesulfonamide derivatives, which can be converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solutions.

Example from literature: A solution of 4-[(1-t-butoxycarbonylpiperidin)-4-yloxy]aniline and pyridine in dichloromethane was treated with ethanesulfonyl chloride at room temperature for 5 hours, followed by purification to yield the sulfonamide intermediate with 84% yield.

Formation of Hydrochloride Salt

- The free base sulfonamide is converted into its hydrochloride salt by bubbling hydrogen chloride gas into the solution or by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or dioxane).

- This step enhances the compound's stability and solubility for further applications.

Alternative Synthetic Routes

- Some processes start from piperidin-4-one derivatives, which undergo multi-step transformations including condensation, reduction, and sulfonylation.

- For example, the preparation of related piperidinyl ethanesulfonamides may involve the reaction of piperidin-4-one with phosphonate esters under basic conditions, followed by reduction and subsequent sulfonylation.

- These methods often require careful handling of reagents such as sodium hydride or sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) under anhydrous and controlled temperature conditions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonylation | EtSO2Cl, pyridine, CH2Cl2, room temperature, 5 h | High yield (~84%), mild conditions |

| Hydrochloride salt | HCl gas or 4N HCl in dioxane/ethanol | Converts free base to stable hydrochloride salt |

| Reduction (if needed) | Sodium bis(2-methoxyethoxy)aluminum hydride, 0 to -35°C | Requires anhydrous conditions, sensitive reagent |

| Base for condensation | Potassium hydroxide or carbonate, 60-65°C | Used in multi-step syntheses involving piperidin-4-one |

- Safer and milder reaction conditions have been developed to replace hazardous reagents such as sodium hydride, improving scalability and safety for industrial production.

- The use of organic acids or Lewis acids as catalysts in sulfonylation can influence reaction rates and yields.

- Temperature control is critical, especially for reduction steps, which often require sub-zero temperatures to avoid side reactions and decomposition.

- Solvent choice affects solubility and reaction kinetics; common solvents include dichloromethane, methanol, ethanol, and ethers.

| Method No. | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-(1-t-Butoxycarbonylpiperidin-4-yloxy)aniline | EtSO2Cl, pyridine, CH2Cl2 | RT, 5 h | 84 | Straightforward sulfonylation |

| 2 | Piperidin-4-one | Phosphonate ester, KOH/K2CO3, Vitride | 60-65°C (condensation), -35°C (reduction) | High | Multi-step, requires anhydrous conditions |

| 3 | Sulfonamide free base | HCl gas or 4N HCl in dioxane/ethanol | RT, hours | Quantitative | Formation of hydrochloride salt |

The preparation of N-(Piperidin-4-yl)ethanesulfonamide hydrochloride involves well-established synthetic routes primarily based on sulfonylation of piperidin-4-yl amines or derivatives with ethanesulfonyl chloride, followed by conversion to the hydrochloride salt. Advanced methods utilize multi-step syntheses from piperidin-4-one, employing safer reagents and milder conditions to improve yield and scalability. Control of reaction parameters such as temperature, solvent, and catalysts is crucial for optimizing the process. These methods are supported by detailed research findings and have been adapted for both laboratory and industrial scale production.

Chemical Reactions Analysis

Types of Reactions: N-(Piperidin-4-yl)ethanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

N-(Piperidin-4-yl)ethanesulfonamide hydrochloride serves as a versatile reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

In biological research, this compound is employed to study enzyme inhibition and protein-ligand interactions. It has been identified as a potential inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses .

Medicine

The compound is being investigated for its therapeutic effects in drug development. Notably, studies have highlighted its potential in cancer therapy, Alzheimer’s disease treatment, and as an antimicrobial agent against various pathogens .

Case Study: NLRP3 Inflammasome Inhibition

A recent study demonstrated that derivatives of this compound effectively inhibit NLRP3 activation in vitro and reduce inflammation in vivo models of colitis .

Case Study: Anticancer Activity

Research indicates that certain piperidine derivatives exhibit cytotoxicity against hypopharyngeal tumor cells, suggesting that modifications to the piperidine structure can enhance anticancer activity .

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)ethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural and physicochemical differences between N-(Piperidin-4-yl)ethanesulfonamide hydrochloride and analogous compounds:

Key Observations :

- Sulfonamide vs. Carboxamide : Replacing the sulfonamide group with a carboxamide (e.g., in N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride) reduces polarity, as evidenced by lower solubility in polar solvents like water .

- Substituent Effects : Fluorine substitution (e.g., 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride) increases molecular weight and may enhance receptor binding via electronic effects .

- Salt Form : Hydrochloride salts generally improve aqueous solubility, critical for compounds like p-fluoro-butyrylfentanyl, which show ~10 mg/mL solubility in DMSO .

Pharmacological and Receptor Selectivity

- 5-HT6 Inverse Agonists : Compounds with piperidin-4-yl acetamide or sulfonamide groups (e.g., N-[(4-methylphenyl)methyl]-2-(piperidin-4-yl)acetamide hydrochloride) demonstrate activity as serotonin receptor modulators, highlighting the scaffold’s versatility .

Biological Activity

N-(Piperidin-4-yl)ethanesulfonamide hydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article will explore its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

- Chemical Formula : C7H16N2O2S·HCl

- Molecular Weight : 228.74 g/mol

- CAS Number : 68996-28-1

This compound primarily functions as a sulfonamide compound, which can exhibit various biological effects through inhibition of specific enzymes and receptors. The following are key mechanisms associated with its activity:

- Inhibition of Kinases : Research indicates that compounds with similar structures can inhibit kinases such as GSK-3β and IKK-β, which are crucial in cellular signaling pathways associated with inflammation and cancer. For example, derivatives of this compound have shown IC50 values ranging from 10 to 1314 nM against these kinases .

- Anti-inflammatory Activity : Studies have demonstrated that this compound can significantly reduce the levels of inflammatory markers such as NO and IL-6 in microglial cells, suggesting potential applications in treating neuroinflammatory conditions .

- Cytotoxicity in Cancer Cells : Some derivatives exhibit selective cytotoxicity towards cancer cell lines, particularly in BRCA2-deficient cells, indicating a potential role in targeted cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes findings from various studies regarding modifications to the piperidine structure and their effects on activity:

| Compound Modification | Biological Activity | IC50 Value (nM) |

|---|---|---|

| Unmodified | Base Activity | Varies |

| Addition of alkyl groups | Enhanced GSK-3β inhibition | 10 - 1314 |

| Replacement of amide with sulfonamide | Reduced activity | >1000 |

| Substitution at piperidine nitrogen | Increased anti-inflammatory effects | <500 |

Case Studies and Research Findings

- Inhibition of Histone Acetyltransferases : A study highlighted that compounds similar to this compound exhibited moderate inhibitory activity against histone acetyltransferases such as p300/CBP, with IC50 values around 8.6 μM for certain derivatives .

- Transplantation and Immunosuppression : Another investigation into purinergic signaling pathways suggested that piperidine derivatives could enhance immunosuppressive effects in transplantation models, indicating their potential utility in managing transplant rejection .

- Poly(ADP-ribose) Polymerase Inhibition : Research showed that derivatives could selectively inhibit poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms, thus presenting a strategy for developing novel anticancer agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(Piperidin-4-yl)ethanesulfonamide hydrochloride, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via multicomponent reactions (MCRs) or stepwise sulfonylation of piperidine intermediates. For instance, a related piperidinyl sulfonamide derivative was synthesized with a 94% yield using optimized conditions involving DMF as a solvent and controlled temperature (60–80°C) . Key optimization strategies include:

- Catalyst selection : Use of mild bases (e.g., triethylamine) to neutralize HCl byproducts.

- Reagent stoichiometry : Ensuring a 1:1 molar ratio of piperidine to ethanesulfonyl chloride.

- Purification : Recrystallization from ethanol/water mixtures enhances purity .

Advanced: How does the sulfonamide moiety in this compound modulate its bioactivity compared to carboxamide or ether derivatives?

Answer:

The sulfonamide group enhances hydrogen-bonding interactions with enzymatic targets, such as kinases or GPCRs, due to its electronegative oxygen and nitrogen atoms. Comparative studies on similar piperidinyl compounds show that sulfonamides exhibit higher binding affinity than carboxamides (e.g., ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol in docking simulations) . This group also improves metabolic stability by resisting esterase-mediated hydrolysis .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- 1H NMR : Peaks at δ 6.46–6.19 (m, 2H, vinyl protons) and δ 3.20–3.50 (m, 4H, piperidinyl CH2) confirm the core structure .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 223.1 (calculated for C7H15N2O2SCl).

- Elemental Analysis : Carbon (42.2%), hydrogen (6.7%), and nitrogen (11.2%) validate stoichiometry .

Advanced: How can researchers address discrepancies in reported toxicity profiles of this compound across studies?

Answer:

Discrepancies often arise from variations in impurity profiles or experimental models. For example:

- In vitro assays : Some studies report IC50 > 100 µM (low cytotoxicity), while others note mitochondrial toxicity at 50 µM due to residual solvents (e.g., DMF) .

- Mitigation strategies :

- HPLC purification : Reduces impurities to <0.1% .

- Dose-response validation : Use multiple cell lines (e.g., HEK293 vs. HepG2) to confirm target-specific effects .

Basic: What are the critical storage and handling protocols for this compound to maintain stability?

Answer:

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Avoid prolonged exposure to oxygen to prevent sulfonamide oxidation .

- Handling : Use nitrile gloves, safety goggles, and fume hoods to minimize inhalation/contact. SDS data indicate no acute toxicity, but chronic exposure may cause respiratory irritation .

Advanced: What computational approaches are used to predict the pharmacokinetic properties of this compound?

Answer:

- ADMET Prediction : Tools like SwissADME estimate a moderate LogP (~2.1), suggesting good blood-brain barrier permeability. However, the sulfonamide group increases polar surface area (PSA = 85 Ų), limiting oral bioavailability .

- MD Simulations : Molecular dynamics (e.g., GROMACS) reveal stable binding to serotonin receptors (5-HT2A) over 100 ns trajectories, with RMSD < 2.0 Å .

Basic: How is the purity of this compound validated in synthetic batches?

Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30). Retention time = 6.2 min; purity ≥98% .

- TLC : Rf = 0.45 (silica gel, ethyl acetate:hexane = 1:1) .

Advanced: What mechanistic insights explain the compound’s selectivity for aminergic receptors over other GPCRs?

Answer:

The piperidine ring adopts a chair conformation, positioning the sulfonamide group to form a salt bridge with Asp3.32 in the orthosteric pocket of aminergic receptors (e.g., α1-adrenergic). Mutagenesis studies show that replacing Asp3.32 with alanine reduces binding affinity by 100-fold .

Basic: What safety precautions are essential during in vivo administration of this compound?

Answer:

- Dosing : Start at 1 mg/kg (IV) in rodent models, monitoring for CNS effects (e.g., locomotor activity).

- Acute toxicity : LD50 > 500 mg/kg (oral, rat), but higher doses may cause renal tubular necrosis due to sulfonamide crystalluria .

Advanced: How can structural modifications of this compound enhance its metabolic stability?

Answer:

- Fluorination : Replacing hydrogen with fluorine at the piperidine C3 position reduces CYP450-mediated oxidation (t1/2 increases from 2.1 to 5.8 h) .

- Prodrug strategies : Esterification of the sulfonamide improves solubility and delays hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.